molecular formula C7H7N3 B028906 4-Methyl-1H-benzotriazole CAS No. 29878-31-7

4-Methyl-1H-benzotriazole

Cat. No.: B028906
CAS No.: 29878-31-7
M. Wt: 133.15 g/mol
InChI Key: CMGDVUCDZOBDNL-UHFFFAOYSA-N
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Description

4-Methyl-1H-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. It is widely used in various industrial applications due to its excellent corrosion inhibition properties. This compound is commonly found in aircraft de-icing fluids, antifreeze solutions, hydraulic fluids, and cooling water systems . Its ability to prevent the corrosion of metals makes it a valuable additive in many formulations.

Mechanism of Action

Target of Action

4-Methyl-1H-benzotriazole, also known as 4-methyl-1H-1,2,3-benzotriazole, is primarily used as a corrosion inhibitor . It effectively prevents the corrosion of many metals in acidic and saline aqueous solutions .

Mode of Action

The compound interacts with metal surfaces to form a protective layer, preventing the corrosive effects of environmental factors such as oxygen, water, and salts . This interaction helps prolong the lifespan of metal components in various applications, including aircraft deicing fluid, car antifreeze, dishwashing detergent, metal waxes, lacquers, lubricants, hydraulic fluid, dielectric fluids, milk processing, and fire-fighting foams .

Biochemical Pathways

In the environment, this compound undergoes degradation initiated by hydroxyl radicals (·OH) in an advanced oxidation process . The main type of reactions of ·OH with this compound are addition reactions . Important transformation products of this compound include 7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2), which are produced via multiple reaction pathways . These products can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) .

Result of Action

The primary result of this compound’s action is the prevention of metal corrosion, thereby extending the lifespan of metal components in various applications . It’s worth noting that the degradation products of this compound have significantly reduced acute toxicity and chronic toxicity compared to the parent compound .

Action Environment

Environmental factors, such as temperature, can influence the action of this compound. For instance, rising temperatures promote the degradation of the compound . Furthermore, the compound’s effectiveness as a corrosion inhibitor can be influenced by the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1H-benzotriazole can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-benzotriazole is unique due to its specific methylation, which enhances its corrosion inhibition properties compared to non-methylated benzotriazoles. This makes it particularly effective in preventing the corrosion of metals in harsh environments .

Properties

IUPAC Name

4-methyl-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGDVUCDZOBDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274037
Record name 4-Methyl-1,2,3-benzotriazole
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29878-31-7
Record name 4-Methylbenzotriazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tolyltriazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2,3-benzotriazole
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Record name 4-methyl-1H-benzotriazole
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Record name 4-TOLYLTRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-Methyl-1H-benzotriazole (4MBT)?

A: 4MBT is primarily used as a corrosion inhibitor in various industrial applications, including aircraft de-icing/anti-icing fluids (ADAFs) [, ]. It is also found in dishwasher detergents and automotive antifreeze formulations [].

Q2: How does 4MBT behave in the environment?

A: 4MBT has been detected in river water, particularly during winter months, suggesting a seasonal influence on its release []. This seasonal pattern points towards its use in temperature-dependent applications like ADAFs and antifreeze formulations. []. Furthermore, studies have shown a decrease in 4MBT concentrations in airport runoff after changes were made to ADAF formulations, indicating that these formulations are a significant source of 4MBT in the environment [].

Q3: What is the environmental fate of 4MBT?

A: While 4MBT is known to be partially persistent in conventional wastewater treatment [], research suggests it can be removed from water and treated wastewater using duckweed bioreactors []. Studies using Lemna minor bioreactors showed significant removal of 4MBT, with calculated half-lives varying depending on the specific experimental setup [].

Q4: Are there any known toxic effects of 4MBT on aquatic organisms?

A: Yes, research indicates that 4MBT can induce oxidative stress in the aquatic plant Wolffia arrhiza, leading to reduced chlorophyll levels []. Additionally, studies have shown that 4MBT, along with other benzotriazoles found in ADAFs, contributes to aquatic toxicity in streams receiving airport runoff [].

Q5: How is 4MBT typically analyzed in environmental samples?

A: High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has been successfully employed to analyze 4MBT in water and wastewater samples []. Other studies utilized liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) for identification and quantification of 4MBT and its transformation products in complex matrices [].

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